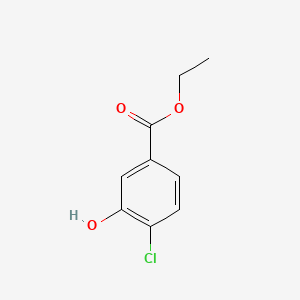

Ethyl 4-chloro-3-hydroxybenzoate

Descripción general

Descripción

Ethyl 4-chloro-3-hydroxybenzoate is an organic compound with the molecular formula C9H9ClO3. It is a derivative of benzoic acid, where the hydrogen atom at the para position is replaced by a chlorine atom, and the carboxyl group is esterified with an ethyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl 4-chloro-3-hydroxybenzoate can be synthesized through the esterification of 4-chloro-3-hydroxybenzoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the mixture to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, using efficient catalysts and controlled reaction conditions to minimize by-products and maximize the efficiency of the reaction.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 4-chloro-3-hydroxybenzoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

Ester Hydrolysis: The ester group can be hydrolyzed to yield 4-chloro-3-hydroxybenzoic acid and ethanol.

Oxidation and Reduction: The hydroxyl group can participate in oxidation and reduction reactions, depending on the reagents used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Ester Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester bond.

Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used.

Ester Hydrolysis: 4-chloro-3-hydroxybenzoic acid and ethanol.

Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Role in Drug Synthesis

Ethyl 4-chloro-3-hydroxybenzoate serves as an important intermediate in the synthesis of pharmaceuticals. Notably, it is utilized in the development of drugs targeting metabolic disorders. For instance, it has been identified as a precursor for synthesizing cholesterol-lowering agents such as atorvastatin, where it plays a critical role in constructing the drug's side chain .

Case Study: Atorvastatin Synthesis

A study demonstrated the use of recombinant Escherichia coli to produce ethyl 4-chloro-3-hydroxybutanoate, a derivative of this compound, achieving a high yield (97.2%) and enantiomeric excess (99%) in a biocatalytic process . This underscores the compound's relevance in producing chiral intermediates for pharmaceuticals.

Biochemical Research

Investigating Metabolic Pathways

The compound is employed in biochemical studies to investigate enzyme activities and metabolic pathways. It aids researchers in understanding the biochemical mechanisms underlying various diseases. For example, its derivatives have been used to explore enzymatic reactions that are crucial for metabolic regulation .

Table: Enzyme Kinetics of this compound Derivatives

| Enzyme | Km (mM) | kcat (s) | Yield (%) |

|---|---|---|---|

| Carbonyl Reductase | 20.9 | 56.1 | ≥90 |

This data reflects the efficiency of biocatalysis involving this compound derivatives, showcasing their potential in metabolic studies.

Agricultural Applications

Development of Agrochemicals

this compound has potential applications in agriculture, particularly in developing new agrochemicals aimed at enhancing crop protection. Its chemical properties allow it to target specific pests or diseases effectively, contributing to sustainable agricultural practices .

Analytical Chemistry

Standardization in Chemical Analyses

In analytical chemistry, this compound is utilized as a standard compound for quantifying similar substances within complex mixtures. This application improves the accuracy and reliability of chemical analyses across various fields, including environmental monitoring and quality control in pharmaceuticals .

Cosmetic Formulations

Incorporation into Skincare Products

The compound is also explored for its potential benefits in cosmetic formulations. Its properties may contribute positively to skin health, making it a candidate for inclusion in skincare products aimed at improving skin conditions or enhancing overall skin appearance .

Mecanismo De Acción

The mechanism of action of ethyl 4-chloro-3-hydroxybenzoate involves its interaction with specific molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The chlorine atom can also affect the compound’s reactivity and binding properties.

Comparación Con Compuestos Similares

Ethyl 4-chloro-3-hydroxybenzoate can be compared with other similar compounds, such as:

Ethyl 3-chloro-4-hydroxybenzoate: Similar structure but with different substitution pattern.

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

4-chloro-3-hydroxybenzoic acid: The non-esterified form of the compound.

These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their functional groups and substitution patterns.

Actividad Biológica

Ethyl 4-chloro-3-hydroxybenzoate, a compound with the chemical formula C9H9ClO3, has garnered attention for its diverse biological activities. This article explores its synthesis, biological effects, and potential applications based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves the use of various biocatalysts and substrates. One notable method includes the asymmetric reduction of ethyl 4-chloroacetoacetate using recombinant Escherichia coli cells expressing specific alcohol dehydrogenases. This approach has demonstrated high yields (up to 36.6 g/L) and conversion rates exceeding 95% .

Antimicrobial Activity

This compound has exhibited significant antimicrobial properties against various pathogens. In a study analyzing its effects on bacterial strains, it was found to inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent . The compound's mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Antioxidant Activity

Research has indicated that this compound possesses antioxidant properties. In vitro assays demonstrated its ability to scavenge free radicals, which is crucial for protecting cells from oxidative stress. The compound showed favorable results in both DPPH and ORAC assays, indicating its effectiveness in reducing oxidative damage .

Estrogen Receptor Binding

Another area of interest is the compound's interaction with estrogen receptors. A rule-based expert system study suggested that this compound could bind to estrogen receptors, potentially influencing hormonal pathways in organisms. This activity raises questions about its environmental impact and safety when used in consumer products .

Case Studies

- Antimicrobial Efficacy : A study conducted by researchers at a university evaluated the antimicrobial effects of this compound against clinical isolates of pathogenic bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, demonstrating its potential as a therapeutic agent in treating bacterial infections.

- Antioxidant Potential : In a comparative analysis involving several compounds, this compound was found to have an ORAC value of 150 µmol TE/g, highlighting its strong antioxidant capacity compared to other tested substances .

Research Findings Summary Table

Propiedades

IUPAC Name |

ethyl 4-chloro-3-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFISJNBRAOSYPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.